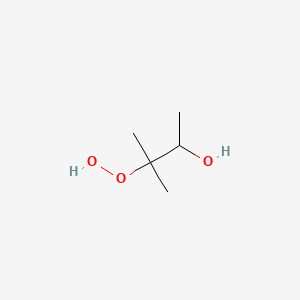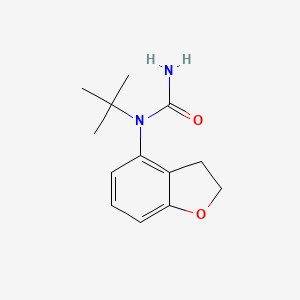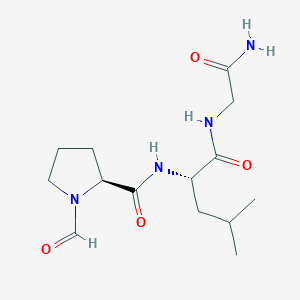
1-Formyl-L-prolyl-L-leucylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Formyl-L-prolyl-L-leucylglycinamide is a tripeptide compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its ability to modulate dopamine receptors, particularly the D2 receptor, which plays a crucial role in the central nervous system. The compound’s structure consists of a formyl group attached to the L-prolyl-L-leucylglycinamide sequence, which contributes to its unique biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Formyl-L-prolyl-L-leucylglycinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Formyl-L-prolyl-L-leucylglycinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Formyl-L-prolyl-L-leucylglycinamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating dopamine receptors and its potential effects on neurotransmission.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions
Mechanism of Action
The mechanism of action of 1-Formyl-L-prolyl-L-leucylglycinamide involves its interaction with dopamine D2 receptors. The compound acts as a positive allosteric modulator, enhancing the binding affinity of dopamine to its receptor. This modulation occurs through the stabilization of the receptor’s active conformation, leading to increased receptor activity. The molecular targets include the dopamine D2 receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-leucylglycinamide: A closely related tripeptide without the formyl group.
Diketopiperazine Peptidomimetics: Compounds that mimic the structure and function of 1-Formyl-L-prolyl-L-leucylglycinamide.
Other Peptidomimetics: Various analogs with modifications to the prolyl or leucyl residues
Uniqueness
This compound is unique due to its formyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to modulate dopamine receptors compared to its non-formylated counterparts .
Properties
CAS No. |
57836-06-3 |
|---|---|
Molecular Formula |
C14H24N4O4 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-formylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O4/c1-9(2)6-10(13(21)16-7-12(15)20)17-14(22)11-4-3-5-18(11)8-19/h8-11H,3-7H2,1-2H3,(H2,15,20)(H,16,21)(H,17,22)/t10-,11-/m0/s1 |
InChI Key |
PTSPUQZSDANREW-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C=O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



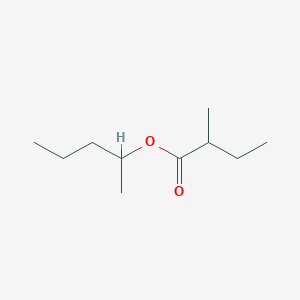
![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)
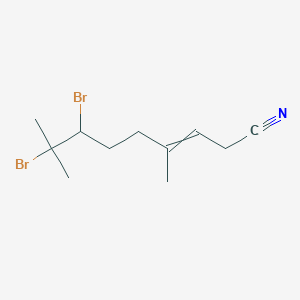
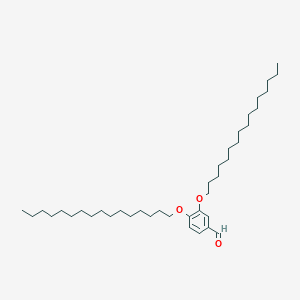


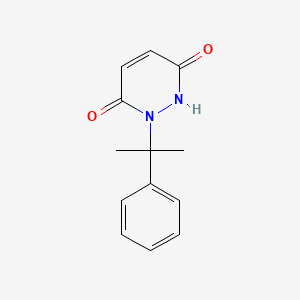
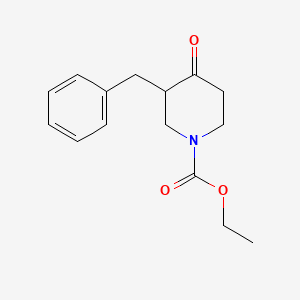
![{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14609261.png)
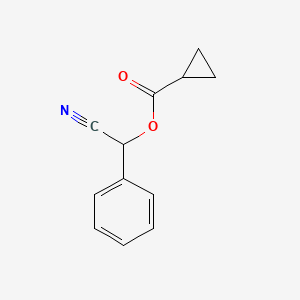
![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)
